Cas no 2034493-20-2 (3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea)
![3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea structure](https://ja.kuujia.com/scimg/cas/2034493-20-2x500.png)
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea 化学的及び物理的性質
名前と識別子
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- 1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea
- 1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
- 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea
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- インチ: 1S/C19H20N2O3/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22)
- InChIKey: DMQUMMOXFZTJKQ-UHFFFAOYSA-N
- SMILES: O1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C(C([H])([H])[H])(C([H])([H])N([H])C(N([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H])=O)O[H]
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 444
- XLogP3: 2.8
- トポロジー分子極性表面積: 74.5
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-4082-3mg |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-2mg |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-10μmol |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-5μmol |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-1mg |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-4mg |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-5mg |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-30mg |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-40mg |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6521-4082-2μmol |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea |
2034493-20-2 | 2μmol |
$57.0 | 2023-09-08 |
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)ureaに関する追加情報
Professional Introduction to 3-[2-(1-benzofuran-2-yl-2-hydroxypropyl)]-1-(2-methylphenyl)urea (CAS No. 2034493-20-2)
3-[2-(1-benzofuran-2-yl-2-hydroxypropyl)]-1-(2-methylphenyl)urea, identified by the CAS number 2034493-20-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of both benzofuran and urea moieties in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The structural composition of 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea encompasses several key functional groups that contribute to its unique chemical properties. The benzofuran moiety, characterized by its aromatic ring system fused with an oxygen-containing heterocycle, is known for its role in various pharmacophores. This moiety has been extensively studied for its potential to modulate biological pathways, particularly in the context of neurological and inflammatory disorders. The hydroxyl group attached to the propyl chain introduces polarity and hydrogen bonding capabilities, enhancing the compound's solubility and binding affinity.
The urea component in the molecule further enriches its pharmacological profile. Urea-based derivatives are widely recognized for their ability to interact with biological targets such as enzymes and receptors. The presence of a methylphenyl group (also known as an anisyl group) adds another layer of complexity, influencing both the electronic properties and spatial orientation of the molecule. This combination of structural elements makes 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea a versatile scaffold for medicinal chemistry exploration.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The benzofuran scaffold, in particular, has been implicated in various bioactive molecules due to its ability to engage with multiple biological targets. Studies have shown that benzofuran derivatives can exhibit anti-inflammatory, antioxidant, and anticancer activities, among others. The incorporation of a hydroxylpropyl group into this framework enhances its pharmacokinetic profile, facilitating better absorption and distribution within the body.
The urea moiety in 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea is also noteworthy for its potential therapeutic applications. Urea-based compounds have been explored as kinase inhibitors, protease inhibitors, and even as antiviral agents. The interaction between the urea group and biological targets often involves hydrogen bonding networks, which can be fine-tuned through structural modifications to improve binding affinity and selectivity. This makes urea derivatives valuable tools in the development of targeted therapies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea with biological targets. These computational approaches have accelerated the drug discovery process by allowing virtual screening of large compound libraries and identification of lead candidates with high potential for further optimization. Such methodologies are particularly useful in designing molecules with tailored pharmacological properties.
The synthesis of 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Advances in synthetic techniques such as palladium-catalyzed cross-coupling reactions have made it possible to construct complex heterocyclic frameworks efficiently. These methodologies have significantly reduced the time and resources required for producing novel compounds like this one.
In conclusion, 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea represents a fascinating compound with a rich structural diversity that warrants further exploration in pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for developing novel therapeutics targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in shaping the future of drug discovery and development.
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